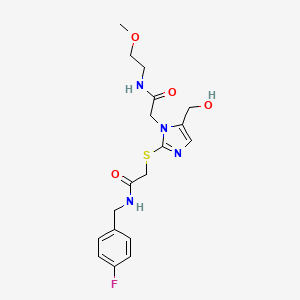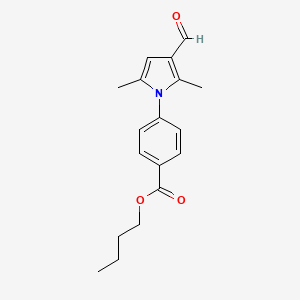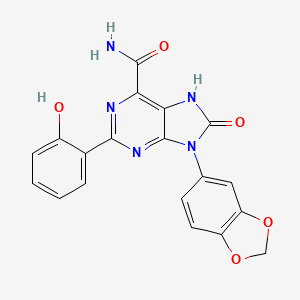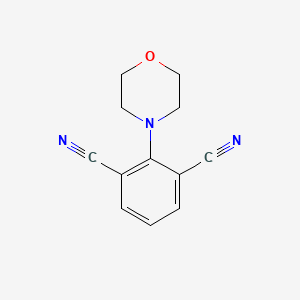![molecular formula C18H19Cl2F3N4O2S B2943696 4-chloro-N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)benzenesulfonamide CAS No. 338792-84-0](/img/structure/B2943696.png)
4-chloro-N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "4-chloro-N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)benzenesulfonamide" is a complex molecule with diverse applications in various scientific domains, including chemistry, biology, medicine, and industry. Its unique structure comprises a combination of aromatic and heteroaromatic rings, as well as functional groups that contribute to its reactivity and potential utility in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of "4-chloro-N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)benzenesulfonamide" involves multiple steps:
Starting Materials: : The synthesis typically begins with commercially available starting materials, including 4-chlorobenzenesulfonyl chloride and 3-chloro-5-(trifluoromethyl)pyridine.
Nucleophilic Substitution: : One of the early steps may involve the nucleophilic substitution of the chlorine atom in 4-chlorobenzenesulfonyl chloride with a suitable amine, forming an intermediate sulfonamide.
Coupling Reactions: : The next steps often involve coupling reactions with 3-chloro-5-(trifluoromethyl)pyridine using a piperazine linker to yield the final compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound is scaled up using optimized reaction conditions, including temperature control, solvent selection, and purification techniques. The large-scale production typically involves continuous-flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
"4-chloro-N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)benzenesulfonamide" undergoes several types of chemical reactions, including:
Oxidation and Reduction: : These reactions modify the oxidation state of the compound, often using reagents like hydrogen peroxide or sodium borohydride.
Substitution Reactions: : Nucleophilic and electrophilic substitution reactions are common, involving reagents such as alkyl halides or nitrating agents.
Hydrolysis: : The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the sulfonamide or piperazine moieties.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Alkyl halides, nitrating agents.
Major Products
The major products formed from these reactions include various functionalized derivatives of the original compound, which can have different properties and applications.
Scientific Research Applications
Chemistry
In chemistry, the compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with tailored properties.
Biology
Biologically, this compound is investigated for its potential as a pharmacological agent. Its interactions with biological targets are studied to understand its mechanism of action and potential therapeutic uses.
Medicine
In medicine, the compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases.
Industry
Industrially, the compound finds applications in the development of new materials and chemical processes. Its unique properties enable its use in specialized applications, such as catalysts and chemical sensors.
Mechanism of Action
The mechanism of action of "4-chloro-N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)benzenesulfonamide" involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms and enzymatic inhibition or activation.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(2-{4-[3-chloro-2-pyridinyl]piperazino}ethyl)benzenesulfonamide
4-chloro-N-(2-{4-[3-bromo-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)benzenesulfonamide
4-chloro-N-(2-{4-[3-chloro-2-pyrimidinyl]piperazino}ethyl)benzenesulfonamide
Uniqueness
The uniqueness of "4-chloro-N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)benzenesulfonamide" lies in its combination of the chloro and trifluoromethyl groups on the pyridine ring, which impart distinctive chemical and biological properties not seen in the similar compounds listed above.
This detailed article covers various aspects of "this compound" from its synthesis to its applications and mechanism of action. If there’s more to add or another topic you’re curious about, just let me know.
Properties
IUPAC Name |
4-chloro-N-[2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2F3N4O2S/c19-14-1-3-15(4-2-14)30(28,29)25-5-6-26-7-9-27(10-8-26)17-16(20)11-13(12-24-17)18(21,22)23/h1-4,11-12,25H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCIJHWDYIUVWAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNS(=O)(=O)C2=CC=C(C=C2)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-methylphenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2943615.png)
![(3Z)-3-[(2-hydroxy-5-methoxyphenyl)methylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B2943616.png)

![N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-[(pyridin-4-yl)methyl]ethanediamide](/img/structure/B2943618.png)


![(7S,8R)-8-Methoxy-5-oxaspiro[3.4]octan-7-amine;hydrochloride](/img/structure/B2943623.png)




![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide](/img/structure/B2943631.png)
![3-[5-Amino-1-(2-hydroxy-ethyl)-1H-benzoimidazol-2-YL]-propan-1-OL dihydrochloride](/img/structure/B2943632.png)

